molecular formula C13H22Cl2N2O2 B12619998 2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide

2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide

Cat. No.: B12619998
M. Wt: 309.2 g/mol
InChI Key: AXNCLGOFPPLGAX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chloroacetyl and acetamide functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of chloroacetyl chloride with an amine precursor, followed by cyclization and further functionalization to introduce the trimethylcyclopentyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide exerts its effects involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This interaction can affect various biochemical pathways, depending on the specific target and the context of the reaction .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide include:

The uniqueness of this compound lies in its specific structural features, such as the trimethylcyclopentyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H22Cl2N2O2

Molecular Weight

309.2 g/mol

IUPAC Name

2-chloro-N-[[5-[(2-chloroacetyl)amino]-2,2,4-trimethylcyclopentyl]methyl]acetamide

InChI

InChI=1S/C13H22Cl2N2O2/c1-8-4-13(2,3)9(7-16-10(18)5-14)12(8)17-11(19)6-15/h8-9,12H,4-7H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

AXNCLGOFPPLGAX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C1NC(=O)CCl)CNC(=O)CCl)(C)C

Origin of Product

United States

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